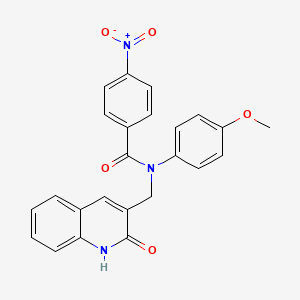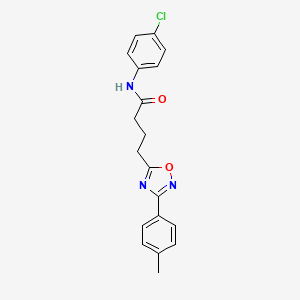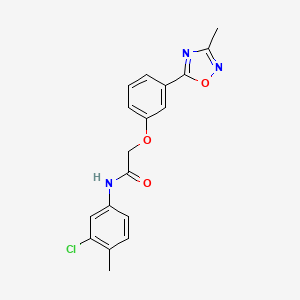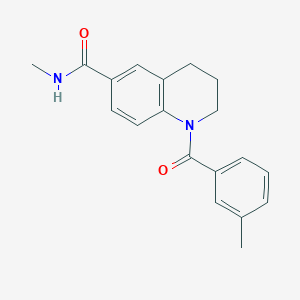
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as HNQ-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNQ-1 is a member of the benzamide family of compounds and has been found to exhibit promising anticancer properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves the inhibition of the proteasome pathway, which is responsible for the degradation of misfolded and damaged proteins in cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to inhibit the activity of the 20S proteasome, leading to the accumulation of misfolded and damaged proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a number of biochemical and physiological effects. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is its potent anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. Another area of research is the investigation of the potential side effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide and the development of strategies to mitigate these effects. Additionally, further studies are needed to investigate the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide as a cancer therapy, including in vivo studies and clinical trials.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves a multistep process that begins with the reaction of 2-hydroxy-3-formylquinoline with 4-methoxyaniline to form the intermediate compound 2-((4-methoxyphenyl)amino)-3-formylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide exhibits potent anticancer properties and has the ability to induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-21-12-10-19(11-13-21)26(24(29)16-6-8-20(9-7-16)27(30)31)15-18-14-17-4-2-3-5-22(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCQMNEFOPLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)


![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)